molecular formula C12H12O2 B14092008 3-Cyclopropyl-3-phenylprop-2-enoicacid

3-Cyclopropyl-3-phenylprop-2-enoicacid

Cat. No.: B14092008
M. Wt: 188.22 g/mol
InChI Key: DPWCLFBGHCDKJW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-phenylprop-2-enoic acid is a substituted acrylic acid derivative characterized by a cyclopropyl group and a phenyl ring attached to the α- and β-carbons of the propenoic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science. Synthesis typically involves cyclopropanation of α,β-unsaturated precursors or cross-coupling strategies to install the substituents .

Properties

IUPAC Name

3-cyclopropyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCLFBGHCDKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-phenylprop-2-enoic acid typically involves the reaction of cyclopropyl and phenyl-containing precursors under specific conditions. One common method involves the use of cyclopropyl bromide and phenylacetylene in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a series of steps including deprotonation, nucleophilic substitution, and elimination to yield the desired product.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-3-phenylprop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-phenylprop-2-enoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

3-Cyclopropyl-3-phenylprop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Properties

The most direct structural analogs of 3-cyclopropyl-3-phenylprop-2-enoic acid are α,β-unsaturated carboxylic acids with varying substituents. Below is a comparative analysis based on substituent effects and hypothetical properties inferred from structural features:

Compound Substituents CAS Number Key Features
3-Cyclopropyl-3-phenylprop-2-enoic acid Cyclopropyl + Phenyl Not provided High steric hindrance, aromatic π-system, strained cyclopropane ring.
(2E)-3-Cyclohexylprop-2-enoic acid Cyclohexyl (aliphatic) 4484-35-9 Bulky aliphatic substituent, reduced ring strain, lower polarity .
Cinnamic acid Phenyl (no cyclopropane) 140-10-3 Classic α,β-unsaturated acid; planar structure with extended conjugation.

Detailed Analysis

Steric and Electronic Effects 3-Cyclopropyl-3-phenylprop-2-enoic acid: The cyclopropyl group introduces significant steric bulk and ring strain, which may hinder rotation around the C-C bonds, stabilizing specific conformations. (2E)-3-Cyclohexylprop-2-enoic acid: The cyclohexyl group is less strained and more flexible, reducing steric hindrance. Its electron-donating nature may lower acidity relative to the cyclopropyl-phenyl analog .

Solubility and Reactivity The phenyl and cyclopropyl groups in 3-cyclopropyl-3-phenylprop-2-enoic acid likely reduce water solubility due to hydrophobicity. In contrast, cyclohexyl-substituted analogs may exhibit marginally better solubility in non-polar solvents. Reactivity in Michael addition or cycloaddition reactions could differ: strained cyclopropane may participate in ring-opening reactions, whereas cyclohexyl substituents favor sterically controlled pathways.

The cyclopropyl-phenyl variant’s rigidity might enhance target binding specificity in enzyme inhibition, whereas cyclohexyl analogs could exhibit broader bioavailability due to reduced steric constraints .

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